
Atto 680 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atto 680 NHS ester is a far-red fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability. This compound is particularly useful in advanced fluorescence-based research applications, including single-molecule detection and high-resolution microscopy techniques such as PALM, dSTORM, and STED. The N-hydroxysuccinimidyl (NHS) ester derivative of Atto 680 is widely used for labeling proteins, antibodies, and other amine-containing molecules due to its ability to form stable covalent amide bonds with primary amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Atto 680 NHS ester typically involves the reaction of Atto 680 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and recrystallization, to achieve the desired quality. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Atto 680 NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly selective and efficient at pH 7-9, making it ideal for conjugation with proteins and other biomolecules .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)
Conditions: Inert atmosphere, pH 7-9, room temperature
Major Products
The major product of the reaction between this compound and primary amines is the corresponding amide conjugate. This product retains the fluorescent properties of Atto 680, making it useful for various fluorescence-based applications .
Aplicaciones Científicas De Investigación
Atto 680 NHS ester is extensively used in scientific research due to its unique properties:
Chemistry: Used in the labeling of molecules for fluorescence spectroscopy and imaging.
Biology: Employed in fluorescence in situ hybridization (FISH), flow cytometry (FACS), and other cellular imaging techniques.
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Mecanismo De Acción
The mechanism by which Atto 680 NHS ester exerts its effects involves the formation of stable covalent bonds with primary amines on target molecules. This conjugation process enhances the fluorescent properties of the target, allowing for precise detection and imaging. The molecular targets include lysine residues on proteins and amine-modified oligonucleotides. The pathways involved in the fluorescence mechanism include excitation at specific wavelengths (645-695 nm) and emission at a longer wavelength (around 698 nm), making it suitable for far-red fluorescence applications .
Comparación Con Compuestos Similares
Atto 680 NHS ester can be compared with other similar fluorescent dyes such as:
Atto 655: Similar in structure but with different excitation and emission properties.
Atto 700: Another member of the Atto dye family with distinct optical characteristics.
Rhodamine derivatives: Share structural similarities but differ in their photophysical properties.
The uniqueness of this compound lies in its high thermal and photochemical stability, strong absorption, and efficient fluorescence quenching by electron donors like guanine and tryptophan .
Propiedades
Fórmula molecular |
C31H34N4O8S |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
[6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,20-octaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C31H34N4O8S/c1-4-33-11-5-7-19-13-22-26(15-24(19)33)42-27-16-25-21(14-23(27)32-22)20(18-44(39,40)41)17-31(2,3)34(25)12-6-8-30(38)43-35-28(36)9-10-29(35)37/h13-17H,4-12,18H2,1-3H3 |
Clave InChI |
PVQYIKUDSQLKDA-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C2C=C3C(=NC4=C(O3)C=C5C(=C4)C(=CC(N5CCCC(=O)ON6C(=O)CCC6=O)(C)C)CS(=O)(=O)[O-])C=C2CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



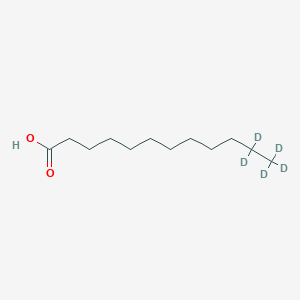
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
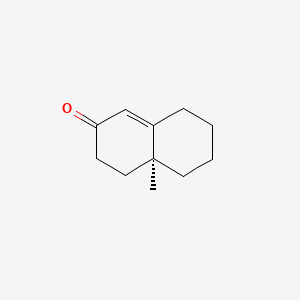
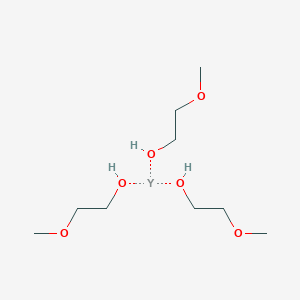
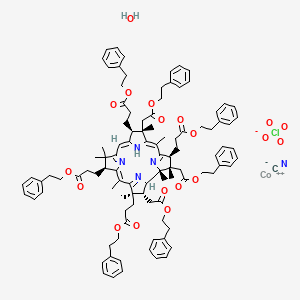

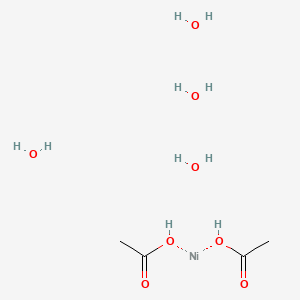


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)

